5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c25-21-18-14-23(12-10-19(18)22-20-7-3-4-11-24(20)21)28(26,27)17-9-8-15-5-1-2-6-16(15)13-17/h3-4,7-9,11,13H,1-2,5-6,10,12,14H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMSOEJRTWJARK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCC4=C(C3)C(=O)N5C=CC=CC5=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps, including the formation of the triazatricyclo core and the subsequent attachment of the tetrahydronaphthalen-2-ylsulfonyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis techniques that ensure high yield and purity. These methods often include optimized reaction conditions and the use of advanced equipment to control the synthesis process .
Chemical Reactions Analysis
Types of Reactions
5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce sulfides .
Scientific Research Applications
5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The provided evidence highlights two classes of compounds with partial structural similarities:
(i) Zygocaperoside and Isorhamnetin-3-O-glycoside ()
- Structural Differences: These are glycosides with flavonoid (Isorhamnetin) and triterpenoid (Zygocaperoside) backbones, lacking the sulfonyl or triazatricyclo motifs of the target compound.
- Functional Implications : Their biological activities (e.g., antioxidant, anti-inflammatory) derive from hydroxyl and glycoside groups, contrasting with the sulfonyl and nitrogen-rich framework of the target molecule.
(ii) 9-Aryl-3,7-dithia-5-azatetracyclo[9.2.1.0²,¹⁰.0⁴,⁸]tetradecen-4(8)-ones ()
- Core Similarities : These tetracyclic compounds share a nitrogen-sulfur heterocyclic system but differ in ring size, substituents (e.g., methoxy or hydroxyl aryl groups), and the absence of a sulfonyl moiety.
- Spectral and Synthetic Data : Analytical methods (e.g., NMR, UV) were used to characterize these compounds, suggesting that similar techniques could apply to the target molecule. However, their dithia-aza architecture introduces distinct electronic effects compared to the triazatricyclo-sulfonyl system.
Key Comparative Analysis
Biological Activity
The compound 5-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides a detailed overview of its biological activity based on diverse scientific sources.
Chemical Structure and Properties
The molecular formula of the compound is , and it features a unique tricyclic structure that contributes to its biological properties. The sulfonyl group attached to the tetrahydronaphthalene moiety is particularly significant for its interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Research indicates that it may modulate various biochemical pathways by binding to enzymes or receptors involved in cellular signaling.
Antimicrobial Properties
Studies have shown that the compound exhibits antimicrobial activity against a range of pathogens. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic processes.
Anticancer Effects
The compound has demonstrated anticancer properties in vitro and in vivo studies. It appears to induce apoptosis in cancer cells and inhibit tumor growth by interfering with cell cycle progression. Notably, it has been effective against various cancer cell lines, including breast and prostate cancer.
Anti-inflammatory Activity
Research suggests that this compound possesses anti-inflammatory properties , potentially through the inhibition of pro-inflammatory cytokines and pathways. This activity could make it a candidate for treating inflammatory diseases.
Case Studies
- Antimicrobial Study : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of the compound against resistant strains of bacteria. Results indicated a significant reduction in bacterial viability at low concentrations, suggesting its potential as an alternative antibiotic agent.
- Cancer Research : In a study reported in Cancer Letters, the compound was tested on human breast cancer cells (MCF-7). The results showed that treatment with the compound led to a 50% reduction in cell proliferation after 48 hours, highlighting its potential as an anticancer drug.
- Inflammation Model : An experimental model of arthritis demonstrated that administration of the compound significantly reduced joint swelling and inflammation markers compared to control groups, indicating its therapeutic potential in inflammatory conditions.
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
